

Spectroscopic Profile of 4-Methyl-2-hexanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-2-hexanol

Cat. No.: B3369324

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This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **4-Methyl-2-hexanol** (CAS No: 2313-61-3). The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, intended to aid in the identification, characterization, and quality control of this molecule. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of analytical workflows and fragmentation patterns to facilitate a deeper understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **4-Methyl-2-hexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ^1H and ^{13}C NMR data with detailed peak assignments for **4-Methyl-2-hexanol** are not readily available in publicly accessible spectral databases. The data presented below is based on predictive models and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ^1H NMR Data for **4-Methyl-2-hexanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	Multiplet	1H	H-2 (CH-OH)
~1.7	Multiplet	1H	H-4 (CH)
~1.4	Multiplet	2H	H-5 (CH ₂)
~1.2	Multiplet	2H	H-3 (CH ₂)
~1.1	Doublet	3H	C1-H ₃ (CH ₃)
~0.9	Doublet	3H	C4-CH ₃
~0.9	Triplet	3H	C6-H ₃ (CH ₃)

Table 2: Predicted ¹³C NMR Data for **4-Methyl-2-hexanol**[1]

Chemical Shift (δ) ppm	Carbon Assignment
~68	C-2 (CH-OH)
~45	C-3 (CH ₂)
~35	C-4 (CH)
~30	C-5 (CH ₂)
~24	C-1 (CH ₃)
~20	C4-CH ₃
~14	C-6 (CH ₃)

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[2]

Table 3: Key IR Absorption Bands for **4-Methyl-2-hexanol**[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3670	Weak, Sharp	O-H Stretch (Free)
2850-3000	Strong	C-H Stretch (Alkyl)
~1460	Medium	C-H Bend (CH ₂ , CH ₃)
~1380	Medium	C-H Bend (CH ₃)
~1120	Strong	C-O Stretch

Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum from the NIST database.^[3] The molecular weight of **4-Methyl-2-hexanol** is 116.20 g/mol .^{[2][4]}

Table 4: Major Fragments in the EI-Mass Spectrum of **4-Methyl-2-hexanol**^[3]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Identity
45	100	[CH ₃ CHOH] ⁺
57	60	[C ₄ H ₉] ⁺
43	55	[C ₃ H ₇] ⁺
71	45	[C ₅ H ₁₁] ⁺
29	40	[C ₂ H ₅] ⁺
98	10	[M - H ₂ O] ⁺
101	5	[M - CH ₃] ⁺

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for a liquid alcohol such as **4-Methyl-2-hexanol**.

NMR Spectroscopy (^1H and ^{13}C)

This protocol outlines the steps for acquiring ^1H and ^{13}C NMR spectra of a neat (undiluted) liquid alcohol.

- Sample Preparation:
 - Ensure the NMR tube (typically 5 mm) is clean and dry.
 - Using a pipette, transfer approximately 0.5-0.7 mL of the neat **4-Methyl-2-hexanol** into the NMR tube.
 - If a deuterated solvent is to be used for field locking and as a chemical shift reference, dissolve 5-20 mg of the alcohol in approximately 0.6 mL of a suitable solvent (e.g., CDCl_3).
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.
 - Place the sample into the NMR spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent (if used). For neat samples, an unlocked experiment may be run, or an external lock can be used.
 - Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This can be done manually or automatically.
- Data Acquisition:
 - ^1H NMR:
 - Tune the probe to the proton frequency.
 - Set acquisition parameters, including the number of scans (typically 8-16 for good signal-to-noise), spectral width, and relaxation delay.
 - Acquire the spectrum.

- ^{13}C NMR:
 - Tune the probe to the carbon frequency.
 - Set acquisition parameters. A higher number of scans is usually required for ^{13}C NMR due to the low natural abundance of the isotope. A longer relaxation delay may also be necessary.
 - Acquire the proton-decoupled spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicity (splitting pattern) of the signals to deduce proton-proton coupling information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Clean with a suitable solvent like isopropanol or acetone and a soft, lint-free tissue, then allow it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).

- Sample Application:
 - Place a small drop of **4-Methyl-2-hexanol** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis and Cleanup:
 - Analyze the spectrum, identifying the wavenumbers of key absorption bands.
 - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

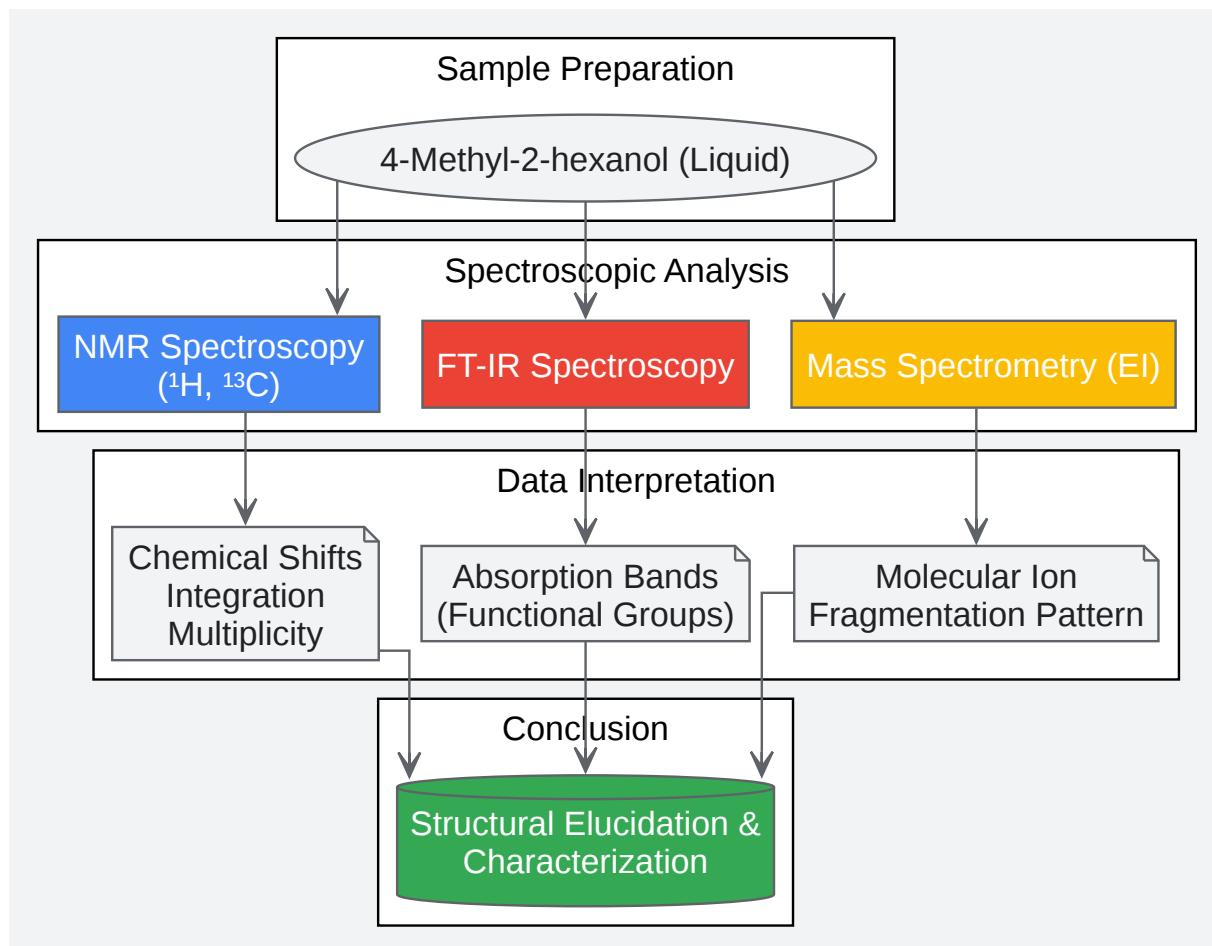
This protocol outlines the general procedure for analyzing a volatile liquid sample like **4-Methyl-2-hexanol** using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

- Sample Introduction:
 - If using a GC-MS system, dilute a small amount of the **4-Methyl-2-hexanol** in a volatile solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (typically 1 μ L) of the diluted sample into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
 - For direct insertion, a small amount of the sample can be introduced via a heated probe.
- Ionization:

- As the sample molecules elute from the GC column or are volatilized from the probe, they enter the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
 - The data system records the mass spectrum.

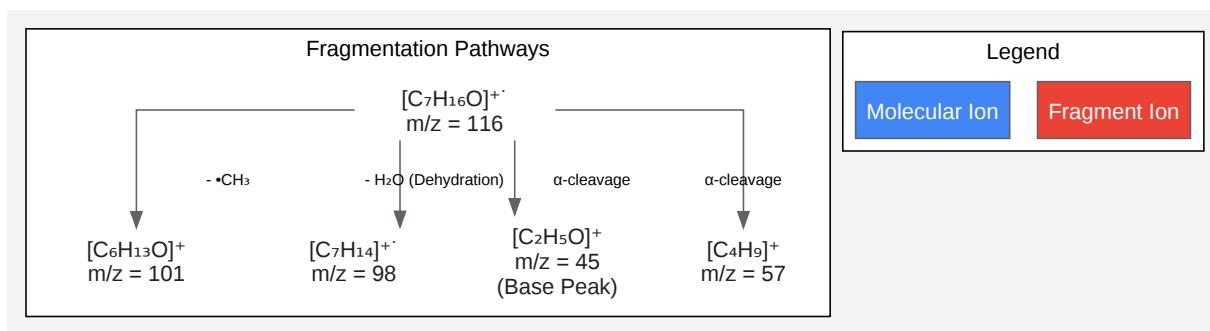
Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and processes in the spectroscopic analysis of **4-Methyl-2-hexanol**.



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Caption: Workflow for the spectroscopic analysis of **4-Methyl-2-hexanol**.



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Caption: Proposed EI-MS fragmentation of **4-Methyl-2-hexanol**.

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References

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